3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H14FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorophenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde.
Aldol Condensation: The 2-fluorobenzaldehyde undergoes aldol condensation with acetone to form 2-fluoro-1-phenyl-2-propanone.
Amination: The 2-fluoro-1-phenyl-2-propanone is then subjected to reductive amination using ammonia or an amine source to introduce the amino group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(2-fluorophenyl)propanoic acid
- 3-Amino-3-(3-fluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethyl group at the central carbon atom, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.
Properties
Molecular Formula |
C11H14FNO2 |
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Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12/h3-6,9H,13H2,1-2H3,(H,14,15) |
InChI Key |
RMRMWFGJCSVXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1F)N)C(=O)O |
Origin of Product |
United States |
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